Structural Uniqueness: Ortho-Methylene-Phenyl Linker Creates a Topology Absent in Close Analogs
The target compound positions the oxadiazole ring at the ortho position of a methylene-bridged phenyl ring, whereas the closest commercially available analog, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenyloxane-4-carboxamide (CAS 1226432-79-6), attaches the oxadiazole directly to the para position without a methylene spacer [1]. This difference changes the distance between the oxadiazole centroid and the amide carbonyl from an estimated 5.8 Å (para, direct-linked) to approximately 7.6 Å (ortho, methylene-bridged), as measured from energy-minimized conformers (MMFF94, gas phase) [2]. No head-to-head biological data exist for either compound; therefore, this topological distinction is the only quantifiable differentiator available for procurement.
| Evidence Dimension | Oxadiazole centroid-to-amide carbonyl distance |
|---|---|
| Target Compound Data | ~7.6 Å (ortho-methylene bridged, MMFF94 minimized conformer) |
| Comparator Or Baseline | CAS 1226432-79-6: ~5.8 Å (para, direct-linked) [1] |
| Quantified Difference | +1.8 Å (31% increase in linker length) |
| Conditions | In silico geometry optimization (MMFF94, gas phase) using PubChem 3D conformer data; no experimental structures available. |
Why This Matters
A 1.8 Å longer linker fundamentally alters the pharmacophore geometry, meaning target engagement profiles established for para-substituted analogs cannot be assumed for the ortho-methylene compound without experimental validation.
- [1] PubChem 3D Conformer data for CAS 1448126-30-4 (CID 137332247) and CAS 1226432-79-6. National Center for Biotechnology Information (2024). View Source
- [2] Calculated using MMFF94 force field as implemented in the PubChem 3D conformer model. Distance measured between oxadiazole ring centroid and amide carbonyl carbon atom. View Source
